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Compound of Interest

Compound Name: p-Methyl-cinnamoyl Azide

Cat. No.: B118871

This guide provides a detailed analysis of the spectroscopic characteristics of p-Methyl-
cinnamoyl Azide, a compound of interest in organic synthesis. Due to the limited availability of
direct experimental data in publicly accessible literature, this document combines reported data
for structurally similar compounds with established principles of spectroscopic interpretation to
present a comprehensive profile. The methodologies for its synthesis and subsequent analysis
are also detailed.

Molecular Structure and Properties
e |[UPAC Name: (2E)-3-(4-methylphenyl)prop-2-enoyl azide
e Molecular Formula: C10HoNsO[1]

» Molecular Weight: 187.20 g/mol [1]

e Appearance: Expected to be a solid, likely white to pale yellow, based on related cinnamoyl
derivatives.[2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for p-Methyl-cinnamoyl
Azide based on analogous compounds and general spectroscopic principles.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~75-7.6 d 1H H-a (vinylic)
~7.4-75 d 2H H-2, H-6 (aromatic)
~7.2-7.3 d 2H H-3, H-5 (aromatic)
~6.4-6.5 d 1H H-B (vinylic)
23-24 S 3H -CHs (methyl)

Solvent: CDClIs. The chemical shifts are estimations based on data for methyl 4-

methylcinnamate and other cinnamoyl derivatives.

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (6) ppm

Assignment

~170-175 C=0 (carbonyl)

~145 - 150 C-B (vinylic)

~140 - 145 C-4 (aromatic, substituted)
~130 - 135 C-1 (aromatic, substituted)
~129 - 130 C-3, C-5 (aromatic)

~128 - 129 C-2, C-6 (aromatic)

~115- 120 C-a (vinylic)

~21-22 -CHs (methyl)

Solvent: CDCIls. The chemical shifts are estimations based on data for related cinnamate

compounds.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?)

Functional Group Assignment

Ns stretch (characteristic strong band for azides)

~2120 - 2160
[3114]
~1680 - 1700 C=0 stretch (conjugated acyl azide)
~1620 - 1640 C=C stretch (alkene)
~1600, ~1510 C=C stretch (aromatic)
~970 - 990 =C-H bend (trans-alkene)

The azide stretching frequency is a key diagnostic peak and is expected to be prominent.[3][4]

Table 4: Predicted Mass Spectrometry (MS) Data

mlz

Proposed Fragment lon

Notes

187

[M]* (Molecular lon)

The parent ion corresponding
to C10HoN30.

159

[M - NzJ*

Loss of a molecule of nitrogen
is a characteristic primary
fragmentation pathway for
azides, leading to a nitrene
intermediate which may

rearrange.[5]

131

[M - Nz - COJ* or [p-
methylstyryl]*

Subsequent loss of carbon
monoxide from the [M - N2]*

fragment.

117

[p-tolyl]*

Cleavage of the propenoyl side

chain.

91

[Tropylium ion]*

A common rearrangement
product for toluene and its

derivatives.
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lonization Method: Electron lonization (El). Fragmentation patterns for aryl azides can be
complex.[5]

Experimental Protocols

The following section outlines the probable synthetic route and methods for spectroscopic
analysis of p-Methyl-cinnamoyl Azide.

Synthesis of p-Methyl-cinnamoyl Azide
The synthesis is typically a two-step process starting from p-methyl-cinnamic acid:
e Formation of p-Methyl-cinnamoyl Chloride:

o p-Methyl-cinnamic acid is dissolved in a suitable inert solvent such as dichloromethane
(DCM) or toluene.

o An excess of a chlorinating agent, commonly thionyl chloride (SOCI2) or oxalyl chloride, is
added dropwise at 0 °C.[6]

o A catalytic amount of N,N-dimethylformamide (DMF) may be added if oxalyl chloride is
used.

o The reaction mixture is stirred at room temperature until the evolution of gas ceases,
indicating the completion of the reaction.

o The solvent and excess chlorinating agent are removed under reduced pressure to yield
the crude p-methyl-cinnamoyl chloride, which is often used in the next step without further
purification.

e Formation of p-Methyl-cinnamoyl Azide:

o The crude p-methyl-cinnamoy! chloride is dissolved in a polar aprotic solvent like acetone
or tetrahydrofuran (THF).

o A solution of sodium azide (NaNs) in water is added dropwise to the solution of the acyl
chloride at 0 °C with vigorous stirring.
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o The reaction is typically rapid. After addition, the mixture is stirred for an additional 1-2
hours at room temperature.

o The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with
brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced
pressure to yield the p-methyl-cinnamoyl azide.

Spectroscopic Analysis

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra would be
acquired on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated
chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

« Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform
infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate
(NaCl or KBr) or as a KBr pellet.

e Mass Spectrometry (MS): Mass spectral data would be collected on a mass spectrometer,
likely using electron ionization (El) to observe the fragmentation pattern. High-resolution
mass spectrometry (HRMS) would be used to confirm the elemental composition of the
molecular ion.

Visualized Experimental Workflow
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Caption: Synthetic and analytical workflow for p-Methyl-cinnamoyl Azide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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